N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide
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Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles like amines or thiols. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted benzothiazole compounds .
Scientific Research Applications
N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide: This compound has similar structural features but with a chlorine atom instead of a methyl group.
N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides: These derivatives have various substituents at the 6-position of the benzothiazole ring, affecting their biological activities.
Uniqueness
N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide is unique due to the presence of the methyl group at the 6-position, which influences its chemical reactivity and biological activity. This specific substitution pattern can enhance its anti-inflammatory properties compared to other similar compounds .
Properties
CAS No. |
118221-32-2 |
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Molecular Formula |
C14H12N2O2S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O2S2/c1-10-7-8-12-13(9-10)19-14(15-12)16-20(17,18)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) |
InChI Key |
BXEQWJFBUVKYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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